molecular formula C15H10N2O2S2 B2696908 6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one CAS No. 340817-91-6

6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one

Cat. No.: B2696908
CAS No.: 340817-91-6
M. Wt: 314.38
InChI Key: CIRSLVBSKGWHML-UHFFFAOYSA-N
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Description

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one is a complex organic compound that features a unique structure combining thiophene and dipyridinone moieties

Scientific Research Applications

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This can involve studying its interactions with biological targets .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and the precautions needed when handling it .

Future Directions

This involves discussing potential future research directions. For example, if the compound has shown promising activity in preliminary studies, future research may involve optimizing its structure to improve its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed coupling reaction, which is used to form the thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one core . The reaction conditions often include the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate in an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents as mentioned above. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents like dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one is unique due to its combination of thiophene and dipyridinone moieties, which provides distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Properties

IUPAC Name

6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c1-7-5-8(10-3-2-4-20-10)12-13-14(21-15(12)16-7)9(18)6-11(19)17-13/h2-6H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRSLVBSKGWHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=CC(=O)N3)O)SC2=N1)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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